molecular formula C9H10BrNO4S B2777804 N-(3-Bromophenyl)-N-(methylsulfonyl)glycine CAS No. 333448-11-6

N-(3-Bromophenyl)-N-(methylsulfonyl)glycine

Cat. No. B2777804
CAS RN: 333448-11-6
M. Wt: 308.15
InChI Key: AMKAALQIAFTAFD-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-N-(methylsulfonyl)glycine, also known as NBM-T-BX or NS11394, is a chemical compound that belongs to the class of glycine analogs. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. NBM-T-BX has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Anticonvulsant Activity and Structure-Activity Relationships

A study explored the synthesis of new 3-aminopyrroles starting from acetophenone and glycine derivatives, leading to compounds with significant anticonvulsant activity and minimal neurotoxicity. One compound, in particular, exhibited protective effects in rat tests with no neurotoxicity noted at high doses, suggesting a potential for therapeutic applications in seizure disorders (Unverferth et al., 1998).

Herbicide Tolerance in Crops

Research on the development of glyphosate-tolerant soybean lines has been conducted to extend the use of glyphosate-based herbicides. A specific soybean line showed high tolerance to glyphosate, allowing for in-season application without crop damage. This development offers new weed control options for farmers and underscores the chemical's role in agricultural biotechnology (Padgette et al., 1995).

NMDA and AMPA Receptor Antagonists

N-Phenylsulfonyl and N-methylsulfonyl derivatives of certain compounds have been characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, indicating their potential utility in studying and potentially treating neurological conditions (Hays et al., 1993).

Environmental Impact Studies

The behavior of N-(phenylsulfonyl)-glycine in municipal sewage treatment plants was investigated to understand its environmental impact. The study found that this compound could be significantly transformed during sewage treatment, highlighting the importance of considering the environmental fate of chemical compounds (Krause & Schöler, 2000).

properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKAALQIAFTAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromophenyl)-N-(methylsulfonyl)glycine

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